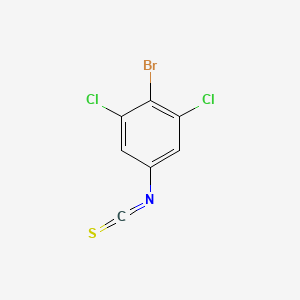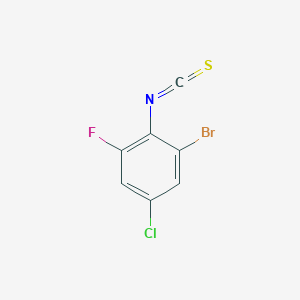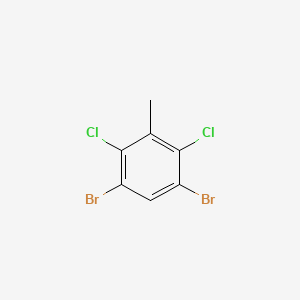
3,5-Dibromo-2,6-dichlorotoluene
Overview
Description
3,5-Dibromo-2,6-dichlorotoluene is a halogenated compound with the molecular formula C7H4Br2Cl2 and a molecular weight of 318.82 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2,6-dichlorotoluene consists of a toluene ring substituted with two bromine atoms and two chlorine atoms .Chemical Reactions Analysis
3,5-Dibromo-2,6-dichlorotoluene can undergo Sonogashira cross-coupling reactions, which is a method for the chemoselective synthesis of alkynylpyridines . This reaction can produce a variety of mono-, di-, tri-, and tetraalkynylated pyridines .Physical And Chemical Properties Analysis
3,5-Dibromo-2,6-dichlorotoluene is a solid with a predicted boiling point of approximately 310.6°C at 760 mmHg and a predicted density of approximately 2.0 g/cm³ . The refractive index is predicted to be n20D 1.61 .Scientific Research Applications
Environmental Impact and Toxicology of Halogenated Compounds:
- Research into halogenated carbazoles, such as those formed in the production of halogenated indigo dyes, has demonstrated environmental persistence and dioxin-like toxicological potential. These studies help in understanding the anthropogenic origins of such compounds in the environment, suggesting areas for further investigation into the environmental impacts of related halogenated substances (Parette et al., 2015).
Advanced Materials and Chemical Synthesis:
- Benzene-1,3,5-tricarboxamide and related compounds have been extensively studied for their utility in nanotechnology, polymer processing, and biomedical applications, illustrating the potential for halogenated compounds in advanced material synthesis and the development of novel supramolecular structures (Cantekin et al., 2012).
Industrial and Environmental Applications:
- The comprehensive review of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, underscores the significance of research into halogenated compounds for understanding their use, environmental fate, and potential health impacts. This area of research directly relates to industrial applications and environmental safety considerations (Zuiderveen et al., 2020).
Environmental Chemistry and Toxicology:
- Studies on 2,4,6-Tribromophenol and related brominated phenols have focused on their environmental concentrations, toxicokinetics, and toxicodynamics, offering insights into the complexity of halogenated compound interactions in natural and human-modified environments. This research helps to fill knowledge gaps about the chemical's behavior and impacts, which may be relevant for understanding compounds like 3,5-Dibromo-2,6-dichlorotoluene (Koch & Sures, 2018).
Future Directions
The future directions of 3,5-Dibromo-2,6-dichlorotoluene could involve further exploration of its reactivity and potential applications in synthesis. For instance, its use in the Sonogashira cross-coupling reactions to produce alkynylpyridines suggests potential applications in the synthesis of complex organic molecules .
properties
IUPAC Name |
1,5-dibromo-2,4-dichloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMMAYEHXYIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661544 | |
| Record name | 1,5-Dibromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000573-67-0 | |
| Record name | 1,5-Dibromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




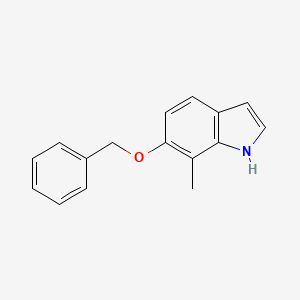
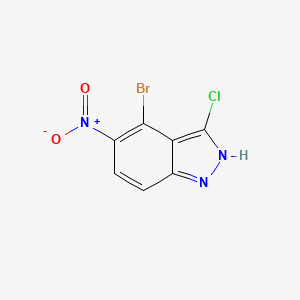
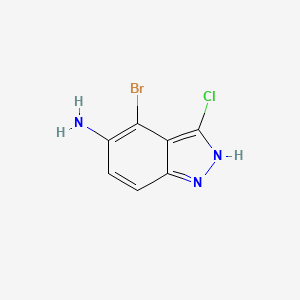
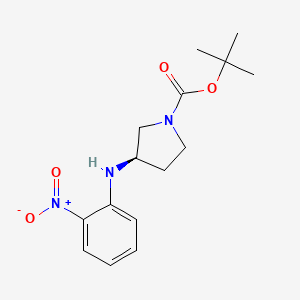
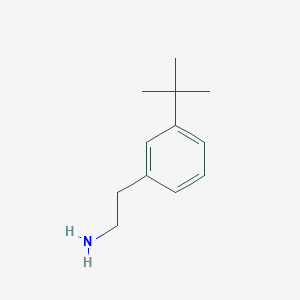
![2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3196604.png)


